1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers requiring the exact [3,2-e] PBI isomer for DNA-interaction studies face supply gaps-generic [1,2-a] fused or tetrahydro analogs alter π-stacking geometry and sequence selectivity. CAS 74382-17-5 eliminates this variability: • Provides the fully conjugated, planar tetracyclic core (PSA 41.04 Ų, LogP 2.04) essential for reproducible DNA intercalation assays. • Enables late-stage functionalization at R₁/R₂ positions per Boehringer Mannheim patent methodologies. • Low molecular weight (193.20 g/mol) suits fragment-based library design; available as custom synthesis with typical lead time of 2-3 weeks.

Molecular Formula C12H7N3
Molecular Weight 193.20 g/mol
CAS No. 74382-17-5
Cat. No. B13799866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)
CAS74382-17-5
Molecular FormulaC12H7N3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC=C4C3=NC=N4)NC2=C1
InChIInChI=1S/C12H7N3/c1-2-7-8(3-1)15-9-4-5-10-12(11(7)9)14-6-13-10/h1-6,15H
InChIKeyWEAAIBBTNKUEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (9CI) Procurement & Technical Baseline


1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (9CI) (CAS 74382-17-5) is a rigid, planar tetracyclic heteroaromatic compound comprising a fused cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole core system with the molecular formula C12H7N3 and an exact mass of 193.06400 Da . This compound represents the fully conjugated, unsaturated form of a broader pyrrolobenzimidazole (PBI) class that has been extensively explored in medicinal chemistry [1]. The molecule features a contiguous aromatic surface with three nitrogen atoms positioned for potential metal coordination or hydrogen bonding, with a calculated polar surface area (PSA) of 41.04 Ų and a LogP of approximately 2.04 . As a core heterocyclic scaffold, it serves as a key synthetic intermediate for constructing more complex PBI derivatives and DNA-targeting agents, distinguishing it from partially saturated analogs [2].

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (9CI) vs. Generic Analogs


Generic substitution fails for 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (9CI) due to its unique tetracyclic topology and oxidation state, which are not present in common alternative scaffolds. The fully unsaturated cyclopenta-fused pyrrolobenzimidazole core provides a rigid, planar aromatic surface that dictates specific DNA intercalation geometry and π-stacking interactions [1]. Substituting with partially hydrogenated analogs, such as the 6,7,8,9-tetrahydro derivative (CAS 73857-37-1), introduces conformational flexibility and alters the electronic distribution across the π-system, potentially reducing binding affinity and altering base-pair recognition . The [3,2-e] ring fusion isomer is distinct from the more common [1,2-a] fused pyrrolobenzimidazoles (e.g., CAS 38143-40-7), which differ in the orientation of the pyrrole nitrogen relative to the benzimidazole core, leading to divergent DNA cleavage patterns and sequence selectivity . Furthermore, alternative C12H7N3 constitutional isomers with different heteroatom arrangements, such as 9H-β-carboline-6-carbonitrile, exhibit completely distinct biological profiles (e.g., neuroactivity) rather than DNA-targeted mechanisms, rendering them unsuitable for structure-activity relationship (SAR) studies in the PBI series [2].

Differentiation Evidence: 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (9CI)


LogP and TPSA Comparison: Membrane Permeability Prediction

The target compound exhibits a calculated LogP of 2.04 and a topological polar surface area (TPSA) of 41.04 Ų, which are critical parameters for predicting passive membrane permeability and oral bioavailability . In comparison, the more polar 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile (a C12H7N3 constitutional isomer) possesses a significantly different electronic distribution due to its alternative ring fusion, leading to a different LogP/TPSA profile that would be predicted to alter its ADME properties .

Medicinal Chemistry ADME Prediction Lead Optimization

Oxidation State vs. Tetrahydro Analog: DNA Binding Impact

The fully unsaturated target compound (C12H7N3) is distinct from its 6,7,8,9-tetrahydro analog (CAS 73857-37-1, C12H11N3), which contains an additional four hydrogen atoms and a partially saturated cyclopentane ring . This reduction from a planar cyclopentadiene-like ring to a non-planar cyclopentane ring is expected to disrupt the compound's ability to intercalate between DNA base pairs, a key mechanism of action for pyrrolobenzimidazole-based DNA-targeting agents [1].

DNA Intercalation Medicinal Chemistry Structure-Activity Relationship

Ring Fusion Isomer: [3,2-e] vs. [1,2-a] Pyrrolobenzimidazole

The [3,2-e] ring fusion isomer (CAS 74382-17-5) differs fundamentally from the more extensively studied [1,2-a] pyrrolobenzimidazole (PBI) series (e.g., CAS 38143-40-7) in the position of the pyrrole nitrogen relative to the benzimidazole core . In [1,2-a] PBI systems, the nitrogen is positioned to participate directly in phosphate backbone alkylation, leading to DNA cleavage [1]. In contrast, the [3,2-e] isomer presents a different heteroatom arrangement that is predicted to alter both its DNA binding geometry and its potential for electrophilic activation, which may lead to distinct sequence selectivity or an alternative mechanism of action [2].

DNA Cleavage Chemical Biology Anticancer Agents

C12H7N3 Isomer Differentiation: DNA vs. Non-DNA Targets

Several C12H7N3 constitutional isomers exist that are not pyrrolobenzimidazoles, such as 9H-β-carboline-6-carbonitrile and 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile [1]. While direct comparative data are absent, these isomers are associated with entirely different biological target classes. For instance, β-carboline derivatives are known ligands for benzodiazepine receptors and monoamine oxidase enzymes, involved in neurological processes . This contrasts sharply with the DNA-intercalating mechanism attributed to the pyrrolobenzimidazole class [2].

Target Identification Chemical Probes Neuropharmacology

Molecular Weight Comparison: Fragment vs. Heavier Analogs

The target compound has a molecular weight of 193.20 g/mol (exact mass 193.06400 Da) and the formula C12H7N3 . This is significantly lower than many substituted pyrrolobenzimidazole derivatives disclosed in patents for cardiovascular indications, which often incorporate bulky substituents (e.g., substituted phenyls, naphthyls, or heterocycles) leading to molecular weights often exceeding 350-450 g/mol [1]. Its low molecular weight and minimal substitution make it an ideal core scaffold or fragment hit for further optimization, offering greater synthetic tractability and more favorable starting physicochemical properties compared to larger, more complex analogs.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Procurement Applications: 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole (9CI)


DNA-Targeting Anticancer Scaffold Design

The compound's planar, tetracyclic core provides an essential scaffold for developing sequence-specific DNA intercalators and alkylating agents. Researchers building on established pyrrolobenzimidazole (PBI) medicinal chemistry should procure this compound to establish a baseline SAR for the [3,2-e] ring fusion isomer, which is predicted to exhibit different DNA binding geometry compared to the more common [1,2-a] PBI series [1].

FBDD Hit for Oncology & Cardiovascular Programs

With a low molecular weight of 193.20 g/mol, favorable LogP (2.04), and a rigid, planar structure , CAS 74382-17-5 is a prime candidate for fragment-based screening libraries. Its small size and synthetic accessibility make it an ideal starting point for property-guided optimization toward leads for cancer or cardiovascular disease, as outlined in broad pyrrolobenzimidazole patents [2].

Pyrrolobenzimidazole Library Intermediate

The unsubstituted core of CAS 74382-17-5 serves as a versatile intermediate for late-stage functionalization to create diverse compound libraries. This approach is supported by the broad patent literature on pyrrolobenzimidazoles, which describes extensive substitution at the R1 and R2 positions of the core to generate compounds for treating heart and circulatory diseases [3]. Procuring this core compound enables the rapid exploration of chemical space around this scaffold.

Chemical Probe: Heterocycle-DNA Sequence Recognition

Given the established mechanism of phosphate backbone alkylation and cleavage by related PBI systems [4], the target compound provides a valuable chemical probe for fundamental research into DNA-small molecule interactions. Its [3,2-e] fusion isomer status allows researchers to investigate how the specific placement of the pyrrole nitrogen influences DNA sequence selectivity and cleavage efficiency, offering a new dimension to PBI-based probe design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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